tert-Butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate

説明

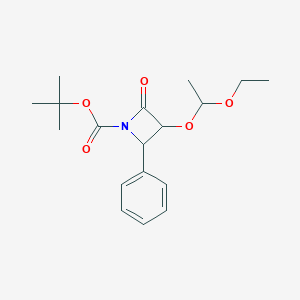

Chemical Identity and Structural Features tert-Butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate (CAS RN: 201856-57-7) is a chiral azetidine derivative with the molecular formula C₁₈H₂₅NO₅ and a molecular weight of 335.3948 g/mol . Its structure includes:

- A four-membered azetidine ring substituted with a phenyl group at position 2.

- A 1-ethoxyethoxy group at position 3, providing steric protection and influencing solubility.

- A tert-butoxycarbonyl (Boc) group at position 1, serving as a protective group for amines.

- A ketone (2-oxo) functional group on the azetidine ring.

Applications

This compound is a critical intermediate in the synthesis of docetaxel, a chemotherapeutic agent. Its chiral configuration (3R,4S) ensures proper stereochemical alignment in the final drug molecule .

特性

IUPAC Name |

tert-butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO5/c1-6-22-12(2)23-15-14(13-10-8-7-9-11-13)19(16(15)20)17(21)24-18(3,4)5/h7-12,14-15H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTZICYNMYGUNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)OC1C(N(C1=O)C(=O)OC(C)(C)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30621424 | |

| Record name | tert-Butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152089-12-8 | |

| Record name | tert-Butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Grignard/Organometallic Additions

The ketone at C3 in tert-butyl 3-oxoazetidine-1-carboxylate serves as a critical site for nucleophilic attack. For example, methylmagnesium bromide reacts with the ketone to form tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate in 87% yield under anhydrous THF at 0–20°C. Analogously, phenylmagnesium bromide or aryl lithium reagents could introduce a phenyl group at C3, though regioselectivity must be controlled to direct substitution to C4.

Key Reaction Conditions:

-

Solvent : Tetrahydrofuran (THF) or diethyl ether.

-

Temperature : −78°C to room temperature.

-

Workup : Quenching with aqueous NH₄Cl, extraction with ethyl acetate, and silica gel chromatography.

Installation of the 1-Ethoxyethoxy Protective Group

Hydroxyl Protection Strategies

Following nucleophilic addition, the resultant C3 hydroxyl group is protected as a 1-ethoxyethyl ether. This is achieved by treating the alcohol with ethyl vinyl ether in the presence of an acid catalyst (e.g., pyridinium p-toluenesulfonate). For instance:

Optimization Notes:

Integrated Synthetic Pathway

A plausible route integrating these steps is outlined below:

Step 1: Phenyl Group Introduction

Reaction :

Conditions :

Step 2: 1-Ethoxyethoxy Protection

Reaction :

Conditions :

Challenges and Optimization Opportunities

-

Regioselectivity : Ensuring phenyl addition at C4 rather than C3 requires careful control of steric and electronic factors.

-

β-Lactam Stability : The 2-oxo group renders the ring susceptible to hydrolysis, necessitating mild reaction conditions.

-

Protective Group Compatibility : The Boc group must remain intact during 1-ethoxyethoxy installation.

化学反応の分析

Types of Reactions

tert-Butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学的研究の応用

tert-Butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of tert-Butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

Comparison with Similar Compounds

The following table compares tert-Butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate with structurally related azetidine derivatives, highlighting key differences in substituents, reactivity, and applications.

Key Comparative Analysis

Substituent Effects on Reactivity and Stability

- Ethoxyethoxy vs. Hydroxyethyl/Bromoethyl : The 1-ethoxyethoxy group in the target compound offers better hydrolysis resistance compared to the hydroxyethyl group (prone to oxidation) and bromoethyl group (reactive but unstable) .

- Fluorinated vs. Phenyl Groups : The 4-fluorobenzyl substituent in CAS 1881329-99-2 increases lipophilicity (LogP: ~2.5) and metabolic stability, contrasting with the phenyl group in the target compound, which balances aromatic interactions .

Synthetic Efficiency

- The target compound is optimized for high-yield synthesis in docetaxel production, whereas analogs like the tetrafluoropropyl derivative (CAS 1420859-80-8) show lower yields (35%) due to steric and electronic challenges .

Pharmaceutical Relevance

- The Boc-protected azetidine core is a common motif in drug intermediates. However, the 2-oxo group in the target compound enables specific ring-opening reactions critical for taxane synthesis, unlike simpler analogs (e.g., hydroxyethyl derivatives) .

Physical Properties

- The ethoxyethoxy group enhances organic solubility (e.g., in dichloromethane or THF), making the target compound more suitable for organic-phase reactions compared to polar derivatives like hydroxyethyl analogs .

Research Findings and Data Tables

Physicochemical Properties Comparison

| Property | Target Compound | Bromoethyl Analog (CAS 1420859-80-8) | Hydroxyethyl Analog (CAS 152537-03-6) |

|---|---|---|---|

| Molecular Weight | 335.39 | 264.16 | 201.26 |

| LogP (Predicted) | 3.12 | 2.58 | 0.89 |

| Hydrogen Bond Donors | 0 | 0 | 1 |

| Hydrogen Bond Acceptors | 5 | 3 | 3 |

| Rotatable Bonds | 7 | 4 | 3 |

生物活性

tert-Butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate, also known by its CAS number 201856-57-7, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

The molecular formula of this compound is with a molecular weight of 335.40 g/mol. The compound features a tert-butyl group, an ethoxyethoxy moiety, and a phenylazetidine structure, contributing to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to azetidine derivatives. While specific data on this compound is limited, its structural analogs have demonstrated significant activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile.

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 4 | MRSA |

| Compound B | 8 | C. difficile |

| tert-butyl analog | TBD | TBD |

The structure–activity relationship (SAR) studies suggest that modifications in the side chains significantly affect antimicrobial potency. For instance, compounds with cationic side chains containing multiple heteroatoms exhibited enhanced antibacterial effects due to improved membrane penetration and metabolic stability .

Cytotoxicity and Safety Profile

The safety profile of new antimicrobial agents is crucial for their therapeutic application. In vitro studies on related compounds indicate favorable toxicity profiles. For example, one derivative maintained over 90% cell viability in MCF-7 cells at concentrations significantly higher than its MIC . This suggests that modifications in the azetidine structure may lead to compounds with both efficacy and safety.

The proposed mechanism for the antibacterial activity of azetidine derivatives involves interference with bacterial cell wall synthesis. Compounds have been shown to inhibit key enzymes involved in peptidoglycan synthesis, leading to bacterial lysis. Additionally, the lipophilic nature of the tert-butyl group may enhance membrane permeability, facilitating drug uptake .

Case Studies

A notable study investigated the efficacy of a series of phenylthiazole derivatives against MRSA strains. The findings revealed that certain structural modifications significantly increased their potency. For instance, derivatives with a pyrimidine linker displayed MIC values as low as 4 μg/mL against MRSA USA300 strains . Although direct studies on this compound are scarce, these insights into similar compounds provide a framework for understanding its potential biological activities.

Q & A

Q. What are the recommended synthetic routes for tert-Butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate?

While direct synthesis protocols for this specific compound are not explicitly detailed in the literature, analogous tert-butyl-protected azetidine derivatives are typically synthesized via multi-step reactions involving:

- Ring formation : Cyclization of β-lactam precursors under basic conditions (e.g., using NaH or K₂CO₃) .

- Protection/deprotection strategies : Use of tert-butyloxycarbonyl (Boc) groups to stabilize reactive intermediates, followed by deprotection with trifluoroacetic acid (TFA) .

- Functionalization : Introduction of the 1-ethoxyethoxy group via nucleophilic substitution or coupling reactions, often requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use gloves, lab coats, and fume hoods to avoid inhalation or skin contact. The compound’s tert-butyl and ethoxy groups suggest sensitivity to moisture and acidic conditions .

- Storage : Store under inert gas (N₂ or Ar) at –20°C in airtight containers. Avoid exposure to light, as azetidine derivatives may undergo photodegradation .

- Safety : Refer to GHS hazard codes (e.g., H302 for oral toxicity) and ensure spill kits are available .

Advanced Research Questions

Q. How can flow chemistry techniques improve the synthesis efficiency of this compound?

Flow chemistry offers advantages in reproducibility and scalability for multi-step syntheses:

- Reactor design : Use continuous-flow reactors to control exothermic reactions (e.g., cyclization steps) and minimize byproducts .

- Optimization : Apply Design of Experiments (DoE) to optimize parameters like temperature, residence time, and reagent stoichiometry. For example, a 2^3 factorial design can identify critical factors affecting yield .

- In-line monitoring : Integrate UV-Vis or IR spectroscopy to track reaction progress and automate purification .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved during characterization?

Discrepancies may arise due to dynamic conformational changes or solvent effects:

- Dynamic NMR : Perform variable-temperature NMR to detect rotational barriers in the azetidine ring or ethoxy groups .

- X-ray validation : Compare experimental X-ray diffraction data (e.g., bond lengths, angles) with computational models (DFT or molecular mechanics) .

- Solvent screening : Test NMR in deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding or aggregation effects .

Q. What mechanistic insights explain unexpected byproducts in the synthesis of this compound?

Side reactions often arise from:

- Ring-opening : The 2-oxoazetidine moiety may undergo nucleophilic attack by ethanol (from the ethoxy group), leading to β-amino alcohol byproducts. Mitigate this by using dry solvents and low temperatures .

- Oxidation : The phenyl group may participate in unintended Friedel-Crafts alkylation under acidic conditions. Monitor with TLC and quench reactions with aqueous NaHCO₃ .

- Cross-contamination : Trace metals (e.g., Pd from coupling reactions) can catalyze decomposition. Pass crude products through Trisamine-functionalized silica to remove metal residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。